![molecular formula C17H22ClN5 B3836971 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole](/img/structure/B3836971.png)
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole
Overview
Description
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Mechanism of Action
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole acts as a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. It binds to these receptors and activates them, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as protect against neuronal damage caused by oxidative stress and inflammation. In addition, 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of these receptors, which is important for studying their effects on various physiological and biochemical processes. However, one of the limitations of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole is its potential for toxicity and adverse effects, particularly at high doses. This must be taken into consideration when designing and conducting experiments with this compound.
Future Directions
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole. One area of interest is its potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse. Another area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand the biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole, as well as its potential for toxicity and adverse effects.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. In addition, 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5/c1-13-6-7-14(18)12-15(13)23-16(19-20-21-23)17(8-2-3-9-17)22-10-4-5-11-22/h6-7,12H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNVWZFYVSWOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
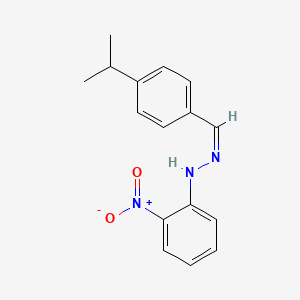
![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
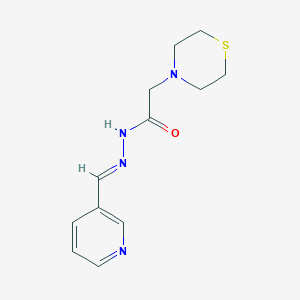
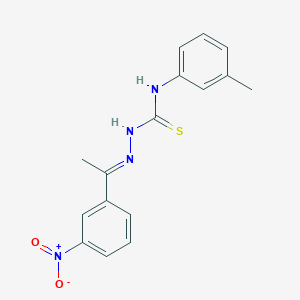
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)
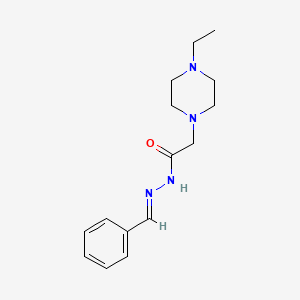
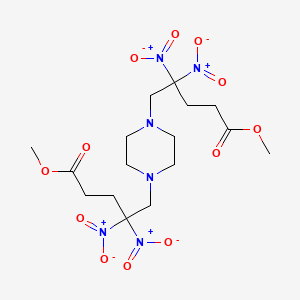
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)
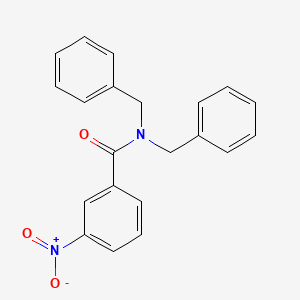

![2-(1-azocanyl)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836952.png)
![1-(3-methoxyphenyl)ethanone [1-(3-methoxyphenyl)ethylidene]hydrazone](/img/structure/B3836964.png)